Budipine hydrochloride

Vue d'ensemble

Description

Budipine hydrochloride is an antiparkinsonian medication that has garnered attention for its unique mechanism of action. Unlike traditional Parkinson’s disease medications, this compound offers a multifaceted approach to managing the symptoms of this neurodegenerative disorder . It is marketed under the brand name Parkinsan and is primarily used for the treatment of Parkinson’s disease .

Méthodes De Préparation

Budipine hydrochloride can be synthesized from 1-tert-butyl-4-piperidone by treatment with benzene in the presence of triflic acid. This method enables a 99% yield of the product . The synthetic route involves the following steps:

Starting Material: 1-tert-butyl-4-piperidone.

Reaction: Treatment with benzene in the presence of triflic acid.

Product: this compound with a high yield.

Analyse Des Réactions Chimiques

Budipine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Parkinson's Disease Management

-

Enhancement of Dopaminergic Therapy :

- In a multicenter, double-blind, placebo-controlled trial involving 99 patients with idiopathic Parkinson's disease, budipine was administered at a dose of 20 mg three times daily. The results indicated a significant reduction in the Columbia University Rating Scale (CURS) score compared to placebo (median CURS score decreased from 15.0 to 4.3) . This suggests that budipine provides substantial additional therapeutic benefits when added to a stable dopaminergic regimen.

- Symptom-Specific Improvements :

- Long-term Benefits :

Adverse Effects and Considerations

While budipine is generally well-tolerated, some adverse effects have been noted. Common side effects include dizziness, dry mouth, loss of appetite, nervousness, and visual disturbances . Importantly, monitoring for potential cardiac effects is necessary due to its classification as an hERG blocker, which can lead to long QT syndrome .

Table 1: Summary of Clinical Studies on Budipine Hydrochloride

Mécanisme D'action

Budipine hydrochloride operates through several distinct pathways:

NMDA Receptor Antagonism: Acts as a non-competitive NMDA receptor antagonist, reducing excitotoxicity and providing neuroprotective benefits.

Dopamine Release: Increases the release of dopamine in the striatum by modulating presynaptic dopaminergic neurons.

Dopamine Reuptake Inhibition: Inhibits the reuptake of dopamine, ensuring its prolonged action in the synaptic cleft.

Anticholinergic Properties: Inhibits acetylcholine activity, helping to restore the balance between dopamine and acetylcholine in the brain.

Modulation of Other Neurotransmitter Systems: Affects serotonergic and adrenergic pathways, contributing to a broad-spectrum therapeutic profile.

Comparaison Avec Des Composés Similaires

Budipine hydrochloride is unique compared to other antiparkinsonian drugs due to its multifaceted mechanism of action. Similar compounds include:

Amantadine: Another NMDA receptor antagonist used in Parkinson’s disease treatment, but with a different pharmacological profile.

This compound stands out due to its ability to modulate multiple neurotransmitter systems and provide neuroprotective benefits, making it a valuable addition to Parkinson’s disease treatment regimens .

Propriétés

Numéro CAS |

63661-61-0 |

|---|---|

Formule moléculaire |

C21H28ClN |

Poids moléculaire |

329.9 g/mol |

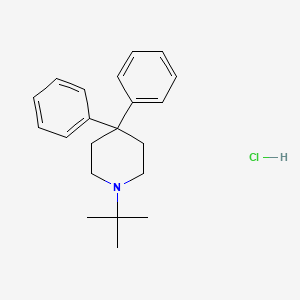

Nom IUPAC |

1-tert-butyl-4,4-diphenylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H |

Clé InChI |

USUUKNCFNKZGEY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

SMILES canonique |

CC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Apparence |

Solid powder |

Key on ui other cas no. |

63661-61-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

57982-78-2 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4,4-diphenyl-1-tert-butylpiperidine hydrochloride budipine budipine hydrochloride Parkinsan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.